

PKMYT1-IN-1: A Technical Guide to Target Validation and Pathway Analysis

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Compound of Interest				
Compound Name:	Pkmyt1-IN-1			
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This in-depth technical guide provides a comprehensive overview of the target validation and pathway analysis of PKMYT1, a critical regulator of the cell cycle, with a focus on the inhibitor **PKMYT1-IN-1**. This document details the molecular mechanisms of PKMYT1, its role in cancer, and the preclinical evidence supporting its inhibition as a therapeutic strategy.

Introduction to PKMYT1

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a member of the WEE1 family of protein kinases.[1] It plays a crucial role in the negative regulation of the G2/M cell cycle transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] Specifically, PKMYT1 phosphorylates CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15) residues within its ATP-binding site, preventing premature entry into mitosis.[1][2] This function is essential for maintaining genomic stability by allowing time for DNA repair before cell division.[1]

In numerous cancers, including lung, liver, colorectal, and breast cancer, PKMYT1 is overexpressed, and this is often associated with a poor prognosis.[1] Cancer cells with a defective G1/S checkpoint, often due to p53 mutations, become heavily reliant on the G2/M checkpoint for DNA repair, making PKMYT1 an attractive therapeutic target.[1] Inhibition of PKMYT1 in such cancer cells can lead to mitotic catastrophe and apoptosis.[3]





Quantitative Data on PKMYT1 Inhibitors

The development of small molecule inhibitors targeting PKMYT1 has provided valuable tools for its validation as a therapeutic target. The following tables summarize the in vitro potency of various PKMYT1 inhibitors against the kinase itself and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Potency of PKMYT1 Inhibitors

Inhibitor	Target	IC50 (nM)	Reference
PKMYT1-IN-1	PKMYT1	8.8	Not available in search results
Unnamed Inhibitor	PKMYT1	1.6	[1]
MY-14	PKMYT1	2	[4]
A30	PKMYT1	3	[5]
BAA-012	PKMYT1	<50	[6]
EGCG	PKMYT1	137	[7]
GCG	PKMYT1	159	[7]
Luteolin	PKMYT1	1500	[7]

Table 2: Anti-proliferative Activity of PKMYT1 Inhibitors in Cancer Cell Lines



Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Reference
PKMYT1-IN-1	HCC1569	Breast Cancer	42	Not available in search results
Unnamed Inhibitor	HCC1569	Breast Cancer (CCNE1- amplified)	0.132	[1]
Unnamed Inhibitor	MDA-MB-157	Breast Cancer (CCNE1- amplified)	0.233	[1]
Unnamed Inhibitor	OVCAR3	Ovarian Cancer (CCNE1- amplified)	0.573	[1]
Unnamed Inhibitor	MKN1	Gastric Cancer (CCNE1- amplified)	0.268	[1]
MY-14	HCC1569	Breast Cancer (CCNE1- amplified)	1060	[4]
MY-14	OVCAR3	Ovarian Cancer (CCNE1- amplified)	800	[4]
RP-6306	T47D Palbo-R	Breast Cancer	616	[8]
RP-6306	T47D	Breast Cancer	963	[8]

Table 3: Synergy Scores for PKMYT1 Inhibitor Combinations



PKMYT1 Inhibitor	Combinatio n Agent	Cell Line	Cancer Type	Synergy Score (ZIP model)	Reference
RP-6306	Adavosertib (WEE1i)	U2OS	Osteosarcom a	>10 (Synergistic)	[9][10]
RP-6306	Adavosertib (WEE1i)	OVCAR3	Ovarian Cancer	>10 (Synergistic)	[9]
RP-6306	Adavosertib (WEE1i)	OVCAR8	Ovarian Cancer	>10 (Synergistic)	[9]
RP-6306	Adavosertib (WEE1i)	COV318	Ovarian Cancer	>10 (Synergistic)	[9]
RP-6306	Adavosertib (WEE1i)	COV362	Ovarian Cancer	>10 (Synergistic)	[9]
RP-6306	Gemcitabine	ER+ Breast Cancer Cells (p53 null)	Breast Cancer	Synergistic	[9]

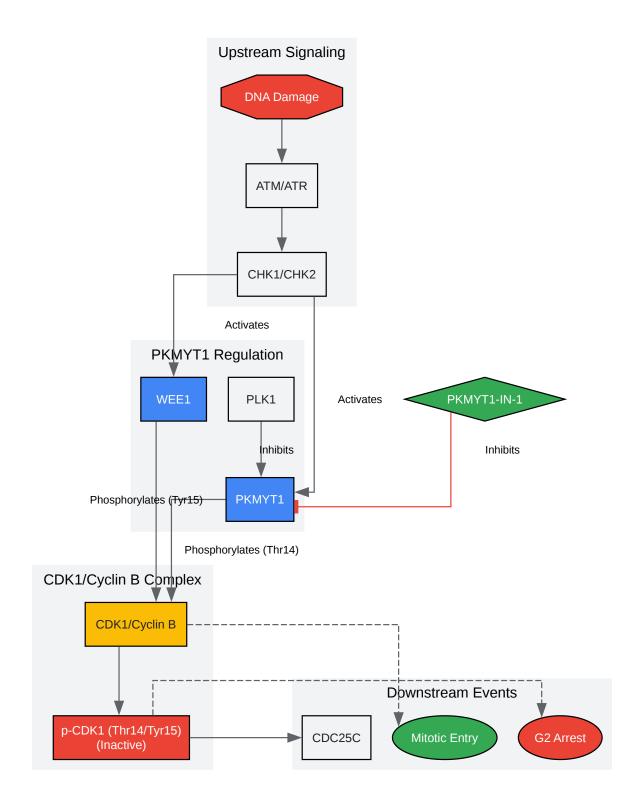
Signaling Pathway Analysis

PKMYT1 is a central node in a complex network of signaling pathways that regulate cell cycle progression and cancer cell survival. Inhibition of PKMYT1 has been shown to impact several key pathways.

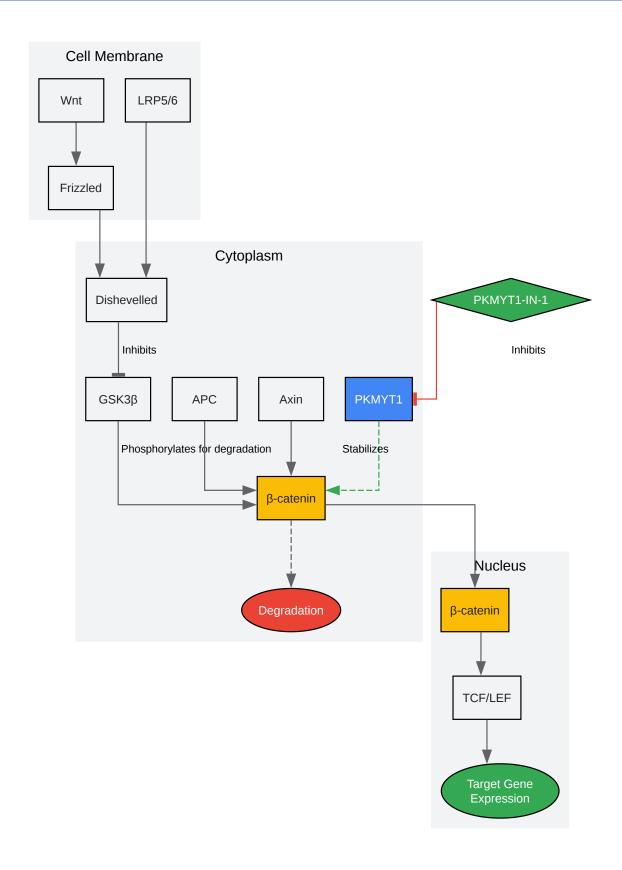
G2/M Cell Cycle Checkpoint Pathway

PKMYT1 is a primary regulator of the G2/M checkpoint. It acts downstream of DNA damage sensing kinases and upstream of the mitotic entry machinery.

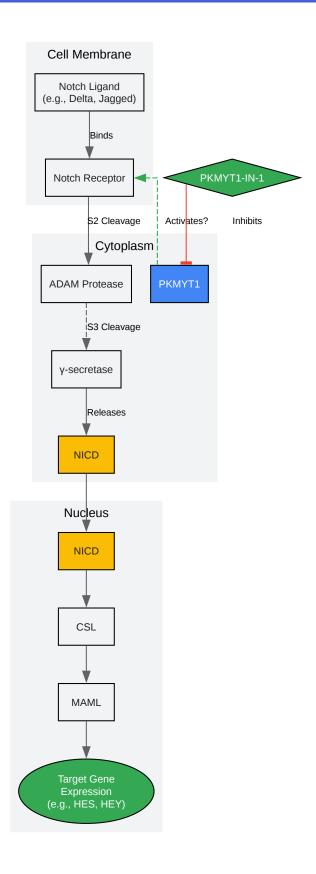




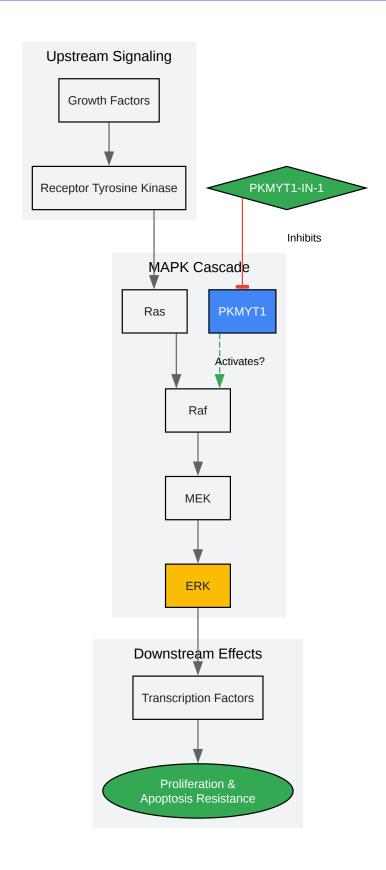
















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References

- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PKMYT1 Wikipedia [en.wikipedia.org]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. reparerx.com [reparerx.com]
- 8. researchgate.net [researchgate.net]
- 9. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
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